Lipophilicity & Polarity vs. 4-Bromo Analog
Compared to its 4-bromo analog, 4-chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine exhibits lower lipophilicity and a slightly higher topological polar surface area (TPSA). The target compound has an XLogP3-AA of 1.8 and a TPSA of 96.5 Ų, whereas the 4-bromo derivative has an XLogP3-AA of 1.9 and a TPSA of 96.5 Ų [1][2]. This difference in lipophilicity, while modest, can influence membrane permeability and non-specific binding in biological assays, favoring the chloro variant for programs requiring reduced logP [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8; TPSA = 96.5 Ų |
| Comparator Or Baseline | 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine (XLogP3-AA = 1.9; TPSA = 96.5 Ų) |
| Quantified Difference | ΔXLogP = -0.1; ΔTPSA = 0 Ų |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.8.18 algorithms as implemented in PubChem 2021.05.07 release |
Why This Matters
Lower lipophilicity can translate to improved aqueous solubility and reduced off-target binding, critical for lead optimization in drug discovery.
- [1] PubChem. (2026). 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine (CID 71743583). National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine (CID 75409786). National Center for Biotechnology Information. View Source
- [3] Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. View Source
